molecular formula C19H19N3O6 B11374491 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11374491
M. Wt: 385.4 g/mol
InChI Key: QITHASNTUVHCHF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems .

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound’s structural features may allow it to interact with specific biological targets, leading to therapeutic effects .

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical reactions, allowing it to modulate the activity of enzymes, receptors, or other biological macromolecules. The exact pathways and targets depend on the specific context and application .

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O6/c1-24-13-7-5-11(6-8-13)16-18(22-28-21-16)20-19(23)12-9-14(25-2)17(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23)

InChI Key

QITHASNTUVHCHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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